molecular formula C17H19ClFN3O B2687415 1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one CAS No. 1465292-24-3

1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one

Cat. No. B2687415
CAS RN: 1465292-24-3
M. Wt: 335.81
InChI Key: NEBPKODKOKRONI-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidin-2-ones. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity, and its dysfunction has been implicated in various neurological and psychiatric disorders. CPP-115 has been extensively studied for its potential therapeutic applications in these disorders.

Scientific Research Applications

Antiarrhythmic and Antihypertensive Activities

Compounds with a structure similar to 1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one, specifically those featuring a 3-(4-arylpiperazin-1-yl)propyl moiety, have shown significant antiarrhythmic and antihypertensive activities. These activities are attributed to their alpha-adrenolytic properties, indicating a potential mechanism involving alpha-adrenoceptor inhibition (Malawska et al., 2002).

Antitumor Activity

Novel pyrimidinyl pyrazole derivatives related to the chemical structure of interest have demonstrated potent cytotoxicity against several tumor cell lines. For instance, compounds with a 3-fluoro-5-substituted phenylpiperazinyl group have shown significant in vitro and in vivo antitumor activities, suggesting their potential as anticancer agents (Naito et al., 2005).

Anticonvulsant Properties

Derivatives featuring a 1-[(4-phenylpiperazin-1-yl)-methyl]- moiety have been synthesized and evaluated for their anticonvulsant activities. These compounds have shown protection in electrically induced seizures, with some exhibiting higher inhibition of NaV1.2 currents compared to phenytoin, a model antiepileptic drug (Kamiński et al., 2013).

Antimycobacterial Effects

Based on the design and synthesis of new analogues of specific pyrrole derivatives, researchers have identified compounds with potent activity against Mycobacterium tuberculosis. These findings highlight the role of structural variations in enhancing antimicrobial efficacy against tuberculosis and possibly other mycobacterial infections (Biava et al., 2006).

Novel Synthetic Approaches and Characterizations

Research has also focused on the synthesis, characterization, and reactivity studies of related heterocyclic compounds. For instance, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one and its derivatives have been synthesized and analyzed for their non-linear optical properties and potential as anti-cancerous drug leads, showcasing the diverse applications of this chemical framework (Murthy et al., 2017).

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O/c1-2-6-20-8-10-21(11-9-20)16-5-7-22(17(16)23)13-3-4-14(18)15(19)12-13/h1,3-4,12,16H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBPKODKOKRONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2CCN(C2=O)C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one

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